![molecular formula C15H25NO2 B1385428 N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine CAS No. 1040692-14-5](/img/structure/B1385428.png)

N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine

Overview

Description

Scientific Research Applications

Pharmacological Classification and Psychotherapy Facilitation

- Entactogenic Properties : A study by Nichols et al. (1986) found that a derivative of 1-(1,3-benzodioxol-5-yl)-2-butanamine, which has a structure related to N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine, exhibited a novel psychoactive effect. This compound was suggested as a prototype for a new pharmacologic class, potentially useful in facilitating psychotherapy, and termed as entactogens (Nichols et al., 1986).

Anticonvulsant Properties

- Hybrid Anticonvulsant Agents : Kamiński et al. (2015) synthesized a series of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which are structurally related to N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine. These compounds were evaluated as potential anticonvulsant agents, revealing broad-spectrum activity in preclinical seizure models (Kamiński et al., 2015).

Radiochemical Synthesis and Biodistribution Studies

- Radiochemical Synthesis for Tracer Studies : Solbach et al. (1997) described the preparation of N-[11C]methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine for use as a tracer in radiochemical studies. This compound, related to N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine, was used to investigate biodistribution and metabolic pathways in rats (Solbach et al., 1997).

Analytical Characterization

- Analytical Methods for Differentiation : Noggle et al. (1991) and Clark et al. (1996) developed methods for differentiating between N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine and its isomers using liquid chromatographic and mass spectral analysis. These methods are crucial for forensic analysis and are relevant to the analytical characterization of compounds like N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine (Noggle et al., 1991); (Clark et al., 1996).

Metabolism Studies

- Cytochrome P450 Isozymes Metabolism : Meyer et al. (2009) investigated the metabolism of benzodioxolyl-butanamine and its enantiomers, focusing on the role of cytochrome P450 isozymes. These findings provide insights into the metabolic pathways of related compounds, including N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine (Meyer et al., 2009).

Mechanism of Action

properties

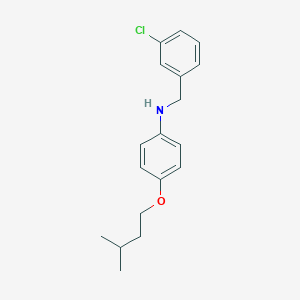

IUPAC Name |

N-[[3-(2-ethoxyethoxy)phenyl]methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-3-5-9-16-13-14-7-6-8-15(12-14)18-11-10-17-4-2/h6-8,12,16H,3-5,9-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFPIUZWNPXQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC(=CC=C1)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

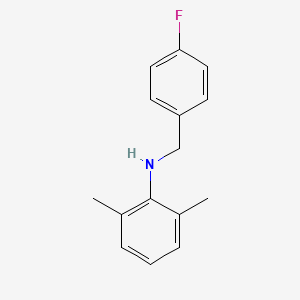

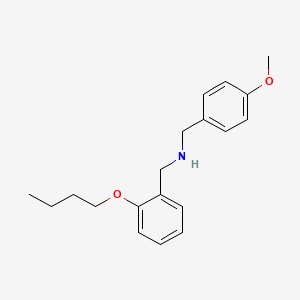

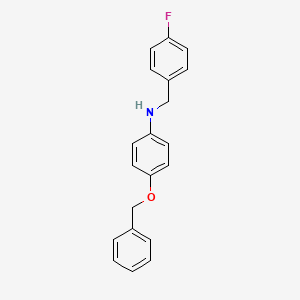

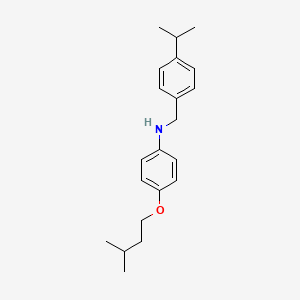

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline](/img/structure/B1385348.png)

![N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1385349.png)

![N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline](/img/structure/B1385352.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline](/img/structure/B1385354.png)

![N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine](/img/structure/B1385357.png)

![3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385359.png)

![3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385360.png)

![4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline](/img/structure/B1385367.png)